molecular formula C14H10O4S B1210918 2-(2-Carboxyphenyl)sulfanylbenzoic acid CAS No. 22219-02-9

2-(2-Carboxyphenyl)sulfanylbenzoic acid

Cat. No. B1210918
CAS RN: 22219-02-9
M. Wt: 274.29 g/mol
InChI Key: BDUPKZTWQYDOGC-UHFFFAOYSA-N
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Description

2-(2-Carboxyphenyl)sulfanylbenzoic acid, also known as 2,2’-thiodibenzoic acid or Benzoic acid, 2,2’-thiobis-, is a chemical compound with the molecular formula C14H10O4S and a molecular weight of 274.29 . It’s used for research and development purposes .


Synthesis Analysis

The compound can be synthesized under hydrothermal conditions. During this process, the 2-sulfanylbenzoic acid in situ transforms into 2-(2-Carboxyphenyl)sulfanylbenzoic acid via the formation of a disulfide bond .


Molecular Structure Analysis

The in situ generated disulfide carboxylic ligand displays two different coordination modes towards Zn(II) and Cu(II) ions: μ2-bismonodentate mode and μ4-bisbridging mode .

Scientific Research Applications

Supramolecular Structures

  • Structural Diversity in Organotin Complexes: Organotin complexes with 4-sulfanylbenzoic acid demonstrate significant structural diversity. These complexes show unique supramolecular structures involving intermolecular Sn⋯O, O–H⋯O, or C–H⋯X (X = O or S) interactions, contributing to the understanding of coordination behavior and supramolecular aggregation in chemistry (Ma, Zhang, Zhang, & Qiu, 2005).

Chemical Reactions and Compounds

  • Formation and Structure of Organo-sulfur(IV) Compounds: 2-(2-Carboxyphenyl)sulfanylbenzoic acid is involved in the formation of bis-(2-carboxyphenyl)sulphur dihydroxide dilactone. Its structure was explored using chemical, spectroscopic, and X-ray methods, highlighting its potential in chemical synthesis and structural analysis (Kapovits & Kălmăn, 1971).

Environmental Chemistry

  • Photo-oxidation of Oil Components in Seawater: Studies on the photo-oxidation of dibenzothiophene in seawater identified 2-sulphobenzoic acid as a main product. This research is crucial for understanding the environmental impact of oil spills and the behavior of oil components in natural waters (Traulsen, Andersson, & Ehrhardt, 1999).

Medical Imaging Agents

  • Rhenium(V) Oxo Complexes for Imaging: Rhenium(V) oxo complexes derived from isomers of mercaptoacetylglycylglycylaminobenzoic acid, related to 2-(2-Carboxyphenyl)sulfanylbenzoic acid, have been synthesized and characterized for potential use in technetium renal imaging agents. This research contributes to the development of new medical imaging technologies (Hansen, Cini, Taylor, & Marzilli, 1992).

Polymer and Material Science

  • Sulfonated Polybenzothiazoles for Proton Exchange Membranes: Sulfonated polybenzothiazoles synthesized from compounds related to 2-(2-Carboxyphenyl)sulfanylbenzoic acid show potential as proton exchange membranes. They exhibit high proton conductivity, thermal and oxidative stability, and are promising materials for applications in fuel cells and related technologies (Wang & Guiver, 2017).

Synthesis of Novel Compounds

  • Facile Synthesis of Indazolo-Benzotriazepines: 2-Aminobenzoic acids react with precursors to yield novel tetracyclic products like indazolo[2,1-c]-[1,3,4]benzotriazepin-5,13-diones. This synthesis process demonstrates the chemical versatility and potential for creating novel compounds using derivatives of 2-(2-Carboxyphenyl)sulfanylbenzoic acid (El-Abadelah, Zahra, Thaher, Laufer, & Boese, 2008).

Safety And Hazards

The compound is used for research and development purposes and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

2-(2-carboxyphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUPKZTWQYDOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311609
Record name 2,2'-thiodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carboxyphenyl)sulfanylbenzoic acid

CAS RN

22219-02-9
Record name NSC244333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-thiodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Du, H Liu, DM Du - 2011 - Wiley Online Library
Diphenyl sulfide linked bis(imidazoline) ligands with electron‐withdrawing N‐Ts substitution and electron‐donating N‐alkyl or N‐H substitutions were synthesized through different …

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